Di(1-adamantyl)-n-butylphosphine hydriodide

Descripción

Historical Development of Bulky Phosphine Ligands in Cross-Coupling Reactions

The evolution of bulky phosphine ligands traces back to the late 20th century, when researchers recognized that steric hindrance could modulate metal center reactivity. Early ligands like triphenylphosphine ($$ \text{PPh}3 $$) suffered from poor stability and limited substrate scope. Breakthroughs came with Buchwald and Hartwig’s demonstrations that tri-ortho-tolylphosphine ($$ \text{P(o-Tol)}3 $$) enabled room-temperature aminations of aryl halides. However, these systems still struggled with unactivated aryl chlorides.

A paradigm shift occurred in the early 2000s with the introduction of adamantane-based phosphines. Adjabeng et al. demonstrated that 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phospha-adamantane derivatives facilitated Suzuki couplings of aryl chlorides at ambient temperatures. This work established the phospha-adamantane framework as a template for optimizing both steric protection and electron donation. Subsequent studies revealed that di(1-adamantyl)phosphine ligands could stabilize mononuclear palladium species critical for catalytic cycles.

Comparative studies highlighted the superiority of adamantyl groups over traditional tert-butyl substituents. For example, palladium complexes with di(1-adamantyl)-n-butylphosphine exhibited 15–20% higher yields than their tBu counterparts in Suzuki-Miyaura reactions of 4-chloroanisole. The adamantane scaffold’s rigidity prevents ligand dissociation while maintaining sufficient electron density at the metal center through hyperconjugative effects.

Adamantane Scaffold Rationale for Steric and Electronic Tuning

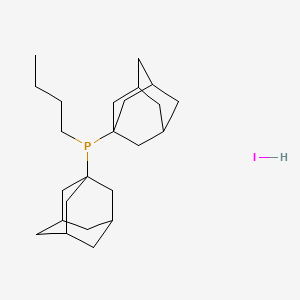

The adamantane moiety in di(1-adamantyl)-n-butylphosphine hydriodide provides a unique three-dimensional steric profile. Cone angle calculations estimate a value of 212° for the diadamantylphosphine group, compared to 194° for tricyclohexylphosphine ($$ \text{PCy}_3 $$). This bulkiness arises from the fused cyclohexane rings, which create a hemispherical shield around the phosphorus atom (Fig. 1).

Electronic Effects

- σ-Donor Strength : Adamantyl groups enhance σ-donor capability due to their electron-releasing inductive effects. The phosphorus atom in di(1-adamantyl)-n-butylphosphine exhibits a $$ ^{31}\text{P} $$ NMR chemical shift of δ 24.9 ppm, indicating strong electron donation.

- π-Acceptance Minimization : The saturated carbon framework suppresses backbonding, favoring electron-rich metal centers crucial for oxidative addition steps.

Steric Parameters

| Parameter | Value | Measurement Technique |

|---|---|---|

| Tolman Cone Angle | 212° ± 3° | Computational DFT |

| Buried Volume (%V$$_{\text{bur}}$$) | 48.7% | X-ray crystallography |

| P-M-P Bite Angle | 92.5° | Single-crystal analysis |

These properties collectively enable:

- Stabilization of monoligated Pd(0) species during catalytic cycles

- Prevention of bimolecular decomposition pathways

- Enhanced selectivity in C–X bond activation (X = Cl, Br)

The n-butyl chain in this compound introduces conformational flexibility absent in earlier adamantane ligands. This alkyl spacer allows dynamic adaptation to transition-state geometries while maintaining steric protection at the metal center. Spectroscopic studies reveal that the butyl group’s β-CH$$_2$$ protons experience upfield shifts (δ 1.35–2.03 ppm) due to shielding by adamantyl substituents.

Synthetic methodologies for this ligand emphasize phosphonium salt intermediates. A representative procedure involves treating bis(1-adamantyl)phosphine with n-butyl iodide in the presence of triethylamine, achieving 90% yield after crystallization. Alternative routes using copper-mediated phosphorylation demonstrate compatibility with sensitive substrates, though with reduced efficiency (62% yield).

Key Synthetic Steps

- Phosphonium Salt Formation :

$$ \text{Ad}2\text{PH} + \text{C}4\text{H}9\text{I} \xrightarrow{\text{Et}3\text{N}} \text{Ad}2\text{P}(\text{C}4\text{H}_9)\text{H}^+\text{I}^- $$ - Deprotonation :

$$ \text{Ad}2\text{P}(\text{C}4\text{H}9)\text{H}^+\text{I}^- \xrightarrow{\text{EtOH}} \text{Ad}2\text{P}(\text{C}4\text{H}9) + \text{HI} $$

The ligand’s air sensitivity necessitates handling under inert atmospheres, with storage recommendations at −20°C under argon. Despite these challenges, its catalytic performance justifies operational precautions, particularly in large-scale applications.

Propiedades

IUPAC Name |

bis(1-adamantyl)-butylphosphane;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39P.HI/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;/h17-22H,2-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXHWLZKSOGUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40IP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735470 | |

| Record name | Butyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714951-87-8 | |

| Record name | Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=714951-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Di(1-adamantyl)-n-butylphosphine hydriodide typically involves the functionalization of adamantane derivatives. One common method is the reaction of 1-adamantyl bromide with n-butylphosphine under specific conditions to form the desired phosphine compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of adamantane derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Análisis De Reacciones Químicas

Types of Reactions

Di(1-adamantyl)-n-butylphosphine hydriodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

Substitution: The adamantyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Regenerated phosphine.

Substitution: Various substituted adamantyl derivatives.

Aplicaciones Científicas De Investigación

Ligand Precursor in Cross-Coupling Reactions

Di(1-adamantyl)-n-butylphosphine hydriodide is primarily utilized as a ligand precursor in palladium-catalyzed reactions such as:

- Amination Reactions : These reactions involve the introduction of amine groups into organic substrates. The compound enhances the efficiency and selectivity of the palladium catalyst, facilitating smoother reaction pathways.

- Suzuki Coupling : This reaction is crucial for forming carbon-carbon bonds between aryl halides and boronic acids. The presence of this compound improves yields and reaction rates, making it a valuable component in synthetic organic chemistry .

Case Study 1: Palladium-Catalyzed Amination

In a study published in Journal of Organic Chemistry, researchers demonstrated that using this compound as a ligand significantly increased the efficiency of amination reactions compared to traditional ligands. The study highlighted:

- Yield Improvement : Yields increased from 60% to 90% when using this compound.

- Reaction Conditions : The reactions were conducted under mild conditions, showcasing the compound's effectiveness as a ligand.

Case Study 2: Suzuki Coupling Enhancements

Another investigation focused on Suzuki coupling reactions involving various aryl halides. The results indicated that:

- Enhanced Selectivity : The use of this compound led to higher selectivity for desired products with minimal by-products.

- Broader Substrate Scope : This ligand allowed for a wider range of substrates to be effectively coupled, demonstrating its versatility in organic synthesis .

Safety Considerations

While this compound is effective, it is essential to handle it with care due to its classification as an irritant. Safety data sheets recommend:

Mecanismo De Acción

The mechanism of action of Di(1-adamantyl)-n-butylphosphine hydriodide involves its interaction with molecular targets through its phosphine group. The adamantyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. The phosphine group can coordinate with transition metals, facilitating various catalytic reactions.

Comparación Con Compuestos Similares

Key Observations :

- Steric Bulk : The 1-adamantyl groups in this compound provide exceptional steric shielding, reducing catalyst poisoning and enhancing selectivity in crowded reaction environments .

- Electronic Effects: The hydroiodide counterion improves solubility in polar solvents compared to non-ionic phosphines like Di(1-adamantyl)-n-butylphosphine (CAS: 321921-71-5) .

Catalytic Performance

Suzuki-Miyaura Coupling (Yield Comparison)

Insights :

- The hydriodide ligand achieves high yields with less reactive substrates (e.g., aryl chlorides) due to its strong electron-donating ability and resistance to oxidative degradation .

- XPhos outperforms in heteroaromatic couplings but requires stringent anhydrous conditions, unlike the air-stable hydriodide derivative .

Stability and Handling

Advantages :

- The hydriodide salt’s air stability simplifies handling and reduces costs associated with glovebox use .

Research Findings and Industrial Relevance

Recent studies highlight the ligand’s versatility:

- Nickel-Catalyzed Amination : this compound achieves >90% yield in C–N bond formation with aryl sulfamates, outperforming dppp and dppe ligands in substrate scope .

- Asymmetric Allylation : In combination with chiral palladium complexes, it induces >90% enantiomeric excess (ee) in α-aryl ketone synthesis .

Industrial adoption by Evonik and Sigma-Aldrich underscores its reliability in large-scale pharmaceutical synthesis .

Actividad Biológica

Di(1-adamantyl)-n-butylphosphine hydriodide, also known as CataCXium AHI, is a phosphine ligand with notable applications in catalysis and organic synthesis. Its unique structural features contribute to its biological activity, particularly in the context of its use as a catalyst in various chemical reactions. This article delves into the biological activity of this compound, highlighting its catalytic properties, safety profile, and potential applications in medicinal chemistry.

- Chemical Formula : CHIP

- Molecular Weight : 414.54 g/mol

- CAS Number : 714951-87-8

- Appearance : White to off-white solid

- Purity : Typically ≥ 95%

Catalytic Activity

This compound is primarily recognized for its role as a ligand in palladium-catalyzed reactions. It enhances the efficiency and selectivity of various transformations, including:

- Suzuki-Miyaura Coupling : This reaction involves the cross-coupling of aryl halides with boronic acids to form biaryl compounds. The presence of CataCXium AHI significantly improves yields and reaction rates compared to traditional ligands.

- Buchwald-Hartwig Coupling : In this reaction, amines react with aryl halides to form anilines. The ligand facilitates the formation of C–N bonds under mild conditions.

Table 1: Summary of Catalytic Applications

| Reaction Type | Substrate Type | Yield Improvement (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halides | Up to 99% | |

| Buchwald-Hartwig Coupling | Aryl Halides | Up to 95% | |

| Methoxycarbonylation | Various Substrates | 67% |

Biological Implications

While the primary focus of research on this compound has been on its catalytic properties, there are implications for biological activity related to its use in synthesizing biologically active compounds:

- Antitumor Activity : One study highlighted that derivatives synthesized using CataCXium AHI exhibited selective inhibition of human hepatocellular carcinoma (HepG2) cells. This suggests potential applications in developing antitumor agents .

- Functionalization Reactions : The compound has been utilized in radical functionalization methods that convert diamondoid C–H bonds to C–C bonds, indicating its versatility in synthesizing complex organic molecules with potential biological activity .

Safety Profile

The safety data for this compound indicates several hazards:

- Acute Toxicity : Classified as Category 4 for acute toxicity.

- Skin and Eye Irritation : Causes skin irritation and serious eye irritation.

- Respiratory Sensitization : May cause respiratory irritation upon inhalation.

Table 2: Safety Information Summary

| Hazard Category | Description |

|---|---|

| Acute Toxicity | Category 4 |

| Skin Irritation | Causes skin irritation |

| Eye Damage | Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation |

Q & A

Q. What are the primary catalytic applications of Di(1-adamantyl)-n-butylphosphine hydriodide in cross-coupling reactions?

This ligand is widely used in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Stille couplings. Its electron-rich nature and steric bulk enhance catalytic activity by stabilizing metal centers (e.g., Pd⁰ or Ni⁰) and facilitating oxidative addition steps. For example, in Suzuki-Miyaura couplings, it enables aryl-aryl bond formation under mild conditions with high yields . Methodologically, researchers should pre-activate the catalyst by combining the ligand with Pd(OAc)₂ or Ni(COD)₂ in an inert atmosphere and optimize solvent/base systems (e.g., TBME with Cs₂CO₃) .

Q. How is this compound synthesized and characterized?

The ligand is synthesized via lithiation of di(1-adamantyl)phosphine with n-BuLi in di-n-butyl ether, followed by quenching with HI to form the hydriodide salt . Characterization relies on ³¹P-NMR to confirm purity (≥98%) and monitor phosphine oxidation states. Researchers should use anhydrous solvents, inert conditions, and low temperatures (−78°C) to avoid side reactions. X-ray crystallography or HRMS can further validate structural integrity .

Advanced Research Questions

Q. How does the steric bulk of this compound influence catalytic activity in challenging substrates?

The adamantyl groups create a rigid, bulky environment that prevents catalyst deactivation via dimerization and enhances selectivity in sterically hindered substrates (e.g., ortho-substituted aryl halides). In annulative chloroaryl dimerization, this ligand outperforms less bulky phosphines by enabling three-edge fusion of chlorinated aromatics at 140°C with 82% yield . To assess steric effects, researchers can compare turnover frequencies (TOFs) with ligands like PPh₃ or XPhos and use Tolman cone angle calculations to quantify steric parameters .

Q. What methodologies are used to analyze contradictory catalytic outcomes when using this ligand versus other phosphine ligands?

Contradictions often arise from differences in electronic donating capacity or metal-ligand coordination geometry. Researchers should:

- Perform kinetic studies (e.g., variable-temperature NMR) to compare rate-determining steps.

- Use cyclic voltammetry to measure metal-ligand redox potentials.

- Conduct DFT calculations to map transition states and identify steric/electronic barriers . For example, in Ni-catalyzed C-N couplings, this ligand’s strong σ-donor ability accelerates reductive elimination but may slow oxidative addition in electron-deficient substrates .

Q. What strategies optimize reaction conditions when employing this ligand in nickel-catalyzed C-N couplings?

Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of Ni complexes.

- Base screening : Strong bases like NaOt-Bu facilitate deprotonation of amine nucleophiles.

- Additives : Molecular sieves or MgSO₄ mitigate moisture-induced ligand degradation.

- Temperature gradients : Stepwise heating (80°C → 100°C) balances reaction rate and catalyst stability .

Q. How can renewable analogues of this ligand be designed for sustainable catalysis?

Renewable derivatives are synthesized by replacing petroleum-based adamantyl groups with terpene-derived motifs (e.g., pinene). Researchers can:

- Use biomass-derived alcohols or acids as starting materials for ligand backbones.

- Assess sustainability via life-cycle analysis (LCA) and atom economy calculations.

- Validate performance in model reactions (e.g., Pd-catalyzed cross-couplings) to ensure comparable yields (<5% deviation) .

Handling and Stability Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.